molecular formula C15H23NO3 B12943201 tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate

Cat. No.: B12943201
M. Wt: 265.35 g/mol
InChI Key: MZROITKHJJJGJI-ZDUSSCGKSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

The molecular formula of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate is C₁₅H₂₃NO₃ , as confirmed by PubChem records. Its structure features a tert-butyl carbamate group linked to a propyl chain substituted with a benzyl group at C2 and a hydroxyl group at C3 (Figure 1). The (S)-configuration at the chiral center (C2) is critical for its stereochemical identity.

The IUPAC name systematically describes this arrangement:

  • Root chain : Propyl group (three carbons)
  • Substituents : Benzyl group at C2, hydroxyl at C3
  • Functional group : Carbamate ester with a tert-butyl moiety

The SMILES notation (CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO) encodes the connectivity, while the InChI key (MZROITKHJJJGJI-UHFFFAOYSA-N) uniquely identifies the stereochemistry.

Table 1: Structural Comparison of Related Carbamates

Compound Molecular Formula Chiral Centers Key Functional Groups
This compound C₁₅H₂₃NO₃ 1 (S-configuration) Carbamate, benzyl, hydroxyl
Benzyl N-(3-hydroxypropyl)carbamate C₁₁H₁₅NO₃ 0 Carbamate, hydroxyl
(1S,2S)-(1-Benzyl-3-chloro-2-hydroxypropyl)carbamate C₁₅H₂₂ClNO₃ 2 (S,S-configuration) Carbamate, benzyl, chloro, hydroxyl

Historical Context in Carbamate Chemistry

Carbamates emerged in the 19th century with the isolation of physostigmine from Physostigma venenosum. Early synthetic efforts, such as Hofmann and Curtius rearrangements, laid the groundwork for modern derivatives. The tert-butyl carbamate (Boc) group, introduced in the mid-20th century, revolutionized peptide synthesis by serving as a temporary amine protector.

The synthesis of this compound builds upon these advancements. Its design leverages the Boc group’s stability under acidic conditions, enabling its use in multi-step organic reactions. Notably, carbamates like this are pivotal in synthesizing β-amino alcohols, which are precursors to pharmaceuticals and agrochemicals.

Table 2: Key Advances in Carbamate Synthesis

Era Innovation Impact on Current Compound
1850–1900 Isolation of natural carbamates Inspired synthetic analog development
1930–1950 Development of Boc protection Enabled tert-butyl group incorporation
2000–2025 Stereoselective synthesis methods Facilitated (S)-configuration control

Role of Stereochemistry in (S)-Configuration

The (S)-configuration at C2 governs the compound’s reactivity and biological interactions. Chiral centers in carbamates influence binding to enzymes or receptors, as seen in analogous compounds like (1S,2S)-chloro-hydroxy derivatives.

Stereochemical Analysis Techniques

  • X-ray crystallography : Determines absolute configuration.
  • Chiral HPLC : Resolves enantiomers for purity assessment.
  • Optical rotation : Measures specific rotation ([α]D) to confirm chirality.

In this compound, the hydroxyl and benzyl groups create a stereochemical environment that favors specific hydrogen-bonding interactions. This property is exploited in asymmetric catalysis, where the compound acts as a chiral auxiliary.

Table 3: Impact of Stereochemistry on Physical Properties

Property (S)-Configuration (R)-Configuration
Melting point 50–53°C Not reported
Solubility in methanol Moderate Low
Biological activity Higher enzyme affinity (hypothetical) Reduced interaction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-benzyl-3-hydroxypropyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1

InChI Key

MZROITKHJJJGJI-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of (S)-2-benzyl-3-hydroxypropylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for carbamates often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, RLi

Major Products:

    Oxidation: Benzyl alcohol derivatives

    Reduction: Primary amines

    Substitution: Substituted carbamates

Mechanism of Action

The mechanism of action of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted side reactions during chemical synthesis. The carbamate group can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound:
  • Core structure : (S)-configured 2-benzyl-3-hydroxypropyl chain.
  • Functional groups : Boc-protected amine, benzyl aromatic ring, secondary alcohol.
Analogs:

tert-Butyl (3-oxopropyl)carbamate (Compound 24, ) :

  • Lacks benzyl and hydroxyl groups; features a ketone (3-oxo) moiety.
  • Simpler structure with fewer steric effects, enabling broader reactivity in nucleophilic additions .

Aromatic anilino groups may improve π-π stacking interactions in drug-receptor binding .

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (): Chloro and hydroxy substituents on a phenylbutane backbone.

Physicochemical Properties

NMR Data Comparison:
Compound ¹H NMR (δ, CDCl₃) Highlights Reference
Compound 24 () δ 9.79 (s, 1H, carbonyl), 2.68 (t, J=5.8 Hz, CH₂)
Compound 26 () δ 5.40 (br s, NH), 3.47–3.09 (m, CH₂ and CH)
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate () Not provided; likely δ 1.45 (s, Boc CH₃)
  • Insights :
    • The target compound’s benzyl group would introduce aromatic protons (δ ~7.3 ppm), absent in compound 24.
    • Broad NH peaks (δ 5.40 in compound 26) suggest hydrogen bonding, common in carbamates .

Biological Activity

Tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate is a compound of increasing interest in pharmaceutical research due to its unique structural features, which include a tert-butyl group, a benzyl moiety, and a hydroxypropyl chain. This combination suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N1O3C_{13}H_{19}N_{1}O_{3}, with a molecular weight of approximately 279.35 g/mol. The structural characteristics contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC₁₃H₁₉N₁O₃
Molecular Weight279.35 g/mol
Functional GroupsCarbamate, Hydroxyl
SolubilitySoluble in organic solvents

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of carbamates have been tested against various bacterial strains, showing notable activity against Escherichia coli, Staphylococcus aureus, and Bacillus cereus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In a study evaluating the antibacterial efficacy of related compounds, it was found that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL against multidrug-resistant strains of Mycobacterium tuberculosis . This suggests that modifications in the structure can enhance antibacterial potency.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cell lines. For example, some derivatives demonstrated moderate cytotoxicity against the A549 lung cancer cell line, indicating a potential for selective toxicity in cancer therapies . The cytotoxicity was evaluated using the Artemia salina assay, which helps determine the safety profile of these compounds .

Study 1: Antitubercular Activity

A series of studies focused on the antitubercular activity of carbamate derivatives revealed that certain modifications could significantly enhance their effectiveness against M. tuberculosis. For instance, the compound 3l exhibited a MIC of 0.625 μg/mL in vivo when administered orally in a mouse model infected with M. tuberculosis . This highlights the potential application of this compound as an antitubercular agent.

Study 2: Synthesis and Evaluation

Another study synthesized various tert-butyl carbamate derivatives and evaluated their antibacterial activity. The results indicated that modifications to the benzene ring structure could lead to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria . This reinforces the idea that structural variations can significantly impact biological activity.

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